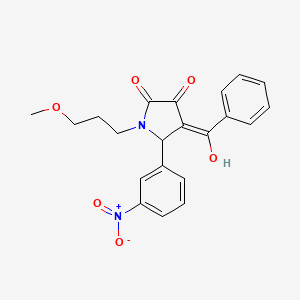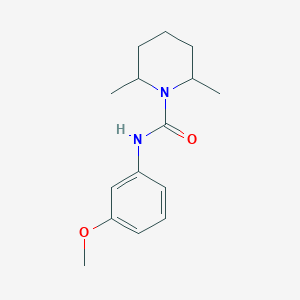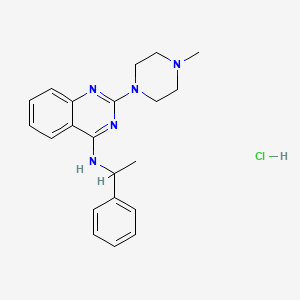
N-(5-chloro-2-pyridinyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CFTR modulator, is a small molecule drug that has gained attention in the scientific world for its potential in treating cystic fibrosis.
Mechanism of Action
CFTR modulator works by binding to the CFTR protein and helping it to reach the cell surface. This leads to an increase in the flow of salt and water in and out of cells, which helps to improve lung function and reduce symptoms of cystic fibrosis. CFTR modulator has been shown to be effective in treating cystic fibrosis patients with specific genetic mutations.
Biochemical and Physiological Effects:
CFTR modulator has been shown to improve lung function and reduce symptoms of cystic fibrosis in clinical trials. CFTR modulator has also been shown to improve the quality of life for cystic fibrosis patients. CFTR modulator has a low toxicity profile and is generally well-tolerated by patients.
Advantages and Limitations for Lab Experiments
CFTR modulator has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be easily modified to improve its efficacy. CFTR modulator has a well-understood mechanism of action, which makes it a valuable tool for studying the CFTR protein. However, CFTR modulator has limitations in terms of its specificity and selectivity for the CFTR protein. CFTR modulator may also have off-target effects that need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for CFTR modulator research. One area of research is focused on developing more potent and selective CFTR modulators that can target specific genetic mutations in cystic fibrosis patients. Another area of research is focused on developing combination therapies that can target multiple aspects of cystic fibrosis pathology. CFTR modulator research may also lead to the development of new therapies for other diseases that involve ion channel dysfunction.
Synthesis Methods
CFTR modulator is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-fluoroaniline, followed by the addition of oxalyl chloride to form an intermediate product. The intermediate product is then reacted with pyrrolidine to obtain the final product, CFTR modulator.
Scientific Research Applications
CFTR modulator has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. CFTR modulator helps to improve the function of CFTR protein, leading to improved lung function and reduced symptoms of cystic fibrosis.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-11-1-6-14(19-8-11)20-16(23)10-7-15(22)21(9-10)13-4-2-12(18)3-5-13/h1-6,8,10H,7,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUQCENHNRIGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)

![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)